molecular formula C3H3BrN2OS B6601969 (5-bromo-1,2,4-thiadiazol-3-yl)methanol CAS No. 1446409-95-5

(5-bromo-1,2,4-thiadiazol-3-yl)methanol

Cat. No. B6601969
CAS RN: 1446409-95-5
M. Wt: 195.04 g/mol
InChI Key: QTDGIPSZJOCZKK-UHFFFAOYSA-N
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Description

“(5-bromo-1,3,4-thiadiazol-2-yl)methanol” is a chemical compound with the CAS Number: 1339055-00-3 . It has a molecular weight of 195.04 and its IUPAC name is (5-bromo-1,3,4-thiadiazol-2-yl)methanol . The compound is a beige solid at room temperature .


Molecular Structure Analysis

The InChI code for “(5-bromo-1,3,4-thiadiazol-2-yl)methanol” is 1S/C3H3BrN2OS/c4-3-6-5-2(1-7)8-3/h7H,1H2 . This indicates the presence of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) in the molecule.


Physical And Chemical Properties Analysis

“(5-bromo-1,3,4-thiadiazol-3-yl)methanol” is a beige solid at room temperature . It has a molecular weight of 195.04 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(5-bromo-1,2,4-thiadiazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2OS/c4-3-5-2(1-7)6-8-3/h7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDGIPSZJOCZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NSC(=N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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